

4-Hydroxy-2,5,6-trichloroisophthalonitrile chemical structure and properties

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Compound of Interest

Compound Name: 4-Hydroxy-2,5,6-trichloroisophthalonitrile

Cat. No.: B139082

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An In-depth Technical Guide to 4-Hydroxy-2,5,6-trichloroisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Hydroxy-2,5,6-trichloroisophthalonitrile**, a significant metabolite of the broad-spectrum fungicide chlorothalonil. The document details its chemical structure, physicochemical properties, and toxicological profile. It includes established experimental protocols for its detection and analysis in various matrices. While a specific laboratory synthesis protocol is not readily available in the public domain due to its nature as a degradation product, this guide consolidates the current scientific understanding of this compound.

Chemical Structure and Identification

4-Hydroxy-2,5,6-trichloroisophthalonitrile, also known as SDS-3701, is a chlorinated aromatic nitrile.^[1] Its chemical structure consists of a benzene ring substituted with three chlorine atoms, two nitrile groups, and one hydroxyl group.

Chemical Structure:

Caption: Chemical structure of **4-Hydroxy-2,5,6-trichloroisophthalonitrile**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2,4,5-trichloro-6-hydroxybenzene-1,3-dicarbonitrile[2]
CAS Number	28343-61-5[2]
Molecular Formula	C ₈ HCl ₃ N ₂ O[2]
Canonical SMILES	<chem>C1(=C(C(=C(C(=C1C#N)O)Cl)Cl)C#N)Cl</chem> [2]
InChI	InChI=1S/C8HCl3N2O/c9-5-3(1-12)6(10)7(11)8(14)4(5)2-13/h14H[2]
InChIKey	MDQKYGOECVSPIW-UHFFFAOYSA-N[2]

Physicochemical and Toxicological Properties

This compound is primarily recognized as a significant degradation product of the widely used fungicide chlorothalonil, formed through microbial and photolytic degradation processes in the environment.[3] It is considered more persistent and mobile in soil compared to its parent compound.[4]

Table 2: Physicochemical Properties

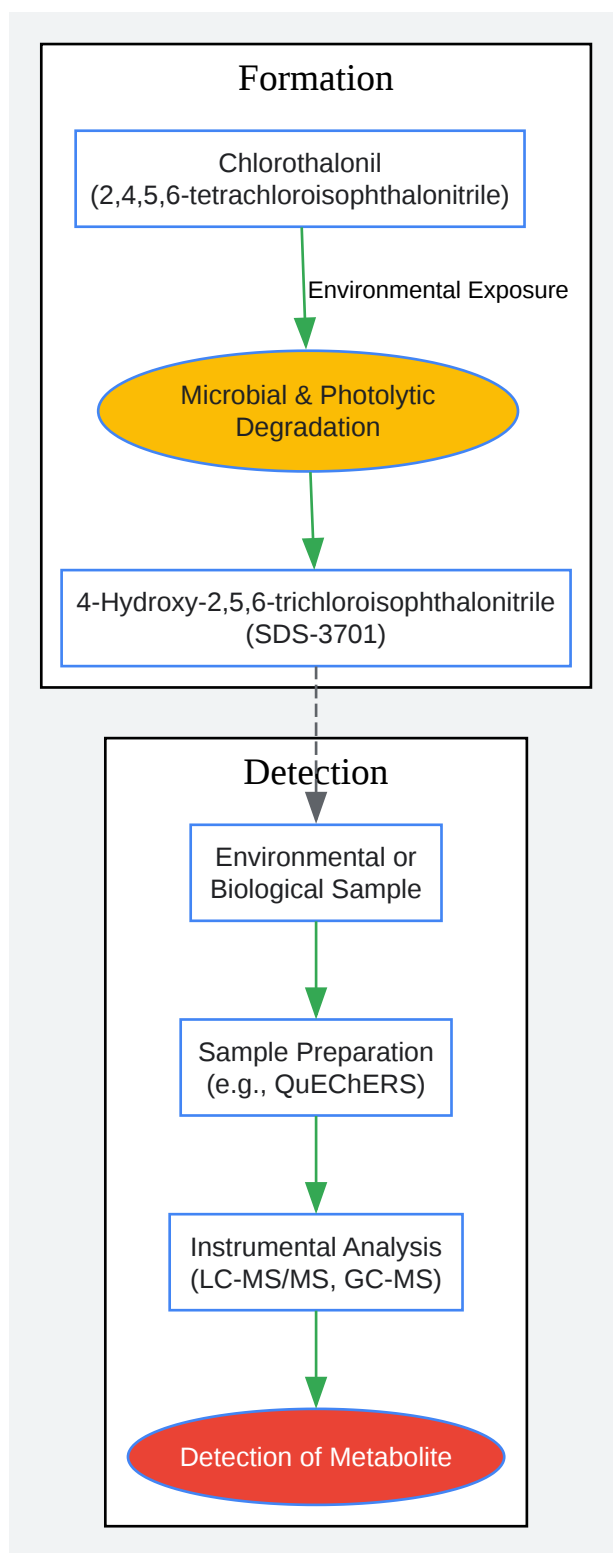
Property	Value
Molecular Weight	247.47 g/mol
Melting Point	262-264 °C
Boiling Point (Predicted)	355.0 ± 42.0 °C
Density (Predicted)	1.75 ± 0.1 g/cm ³
pKa (Predicted)	1.67 ± 0.33
Solubility	DMSO (Slightly), Methanol (Slightly)

Toxicology Summary:

4-Hydroxy-2,5,6-trichloroisophthalonitrile is classified as toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.^[2] Studies have indicated that it can attenuate keratinocyte migration and differentiation in skin models and may enhance the production of pro-inflammatory cytokines, suggesting a potential risk for inflammatory skin diseases.^{[5][6]} The parent compound, chlorothalonil, is known to inhibit glyceraldehyde-3-phosphate dehydrogenase (GPDH) by reacting with sulfhydryl sites of the enzyme.^[7] While it is plausible that the metabolite shares a similar mechanism, specific studies on its direct interaction with GPDH are not extensively documented.

Formation and Detection

As a primary metabolite, the presence of **4-Hydroxy-2,5,6-trichloroisophthalonitrile** is a key indicator of environmental contamination by chlorothalonil.



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Caption: Formation from chlorothalonil and subsequent detection workflow.

Experimental Protocols

While a specific laboratory synthesis protocol for **4-Hydroxy-2,5,6-trichloroisophthalonitrile** is not readily found in the literature, detailed analytical methods for its detection and quantification are well-established.

Analysis in Milk using QuEChERS and LC-MS/MS

This method is adapted from the protocol provided by the EU Reference Laboratory for Pesticides Requiring Single Residue Methods.^[1]

Objective: To extract and quantify **4-Hydroxy-2,5,6-trichloroisophthalonitrile** from milk samples.

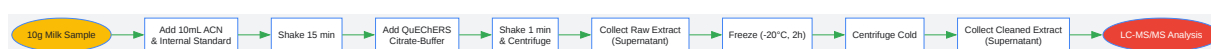
Materials:

- Milk sample
- Acetonitrile (ACN)
- QuEChERS citrate-buffer mix
- Internal standard (e.g., a suitable labeled analog)
- Mechanical shaker
- Centrifuge
- Freezer
- LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

- Extraction:
 - Weigh 10 g of milk into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile and an appropriate amount of internal standard.

- Shake vigorously for 15 minutes using a mechanical shaker.
- Add the QuEChERS citrate-buffer mix.
- Shake for 1 minute and then centrifuge. The resulting supernatant is the raw extract.
- Cleanup:
 - Transfer 6-8 mL of the raw extract into a vial.
 - Place the vial in a freezer at -20°C for at least 2 hours to precipitate fats and other interfering substances.
 - Centrifuge the cold extract and collect the supernatant.
- LC-MS/MS Analysis:
 - Inject the cleaned extract into the LC-MS/MS system.
 - Operate the mass spectrometer in negative ESI mode.
 - Monitor the appropriate precursor and product ion transitions for **4-Hydroxy-2,5,6-trichloroisophthalonitrile**.



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